molecular formula C20H22N4O2S B4657990 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide

Cat. No. B4657990
M. Wt: 382.5 g/mol
InChI Key: HMUAQXRYTPLYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide has been studied for its potential applications in various fields of research. One of the main areas of research is medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, antimicrobial, and anticancer properties.
In pharmacology, this compound has been studied for its potential as a drug target. It has been shown to inhibit the activity of certain enzymes, which could lead to the development of new drugs for the treatment of various diseases.
In biochemistry, this compound has been studied for its interactions with proteins and other biomolecules. It has been shown to bind to certain proteins and affect their function, which could lead to the development of new drugs that target these proteins.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been shown to interact with certain enzymes and proteins, which could explain its biological activity. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to bind to certain proteins, such as tubulin, which could affect cell division and growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound has anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the activity of COX-2, which could reduce inflammation. It has also been shown to have antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies have shown that this compound has anticancer activity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide in lab experiments include its potential as a therapeutic agent for various diseases, its ability to inhibit the activity of certain enzymes and proteins, and its antimicrobial and anticancer properties. However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, which could affect the results of experiments. Another limitation is the lack of information on its mechanism of action, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. This could involve studying its efficacy and safety in animal models and clinical trials.
Another direction is to investigate its interactions with proteins and other biomolecules. This could involve using techniques such as X-ray crystallography and NMR spectroscopy to determine the structure of its complexes with proteins.
Finally, future research could focus on developing new derivatives of this compound with improved properties, such as increased potency and selectivity for certain targets. This could involve using computational methods to design new compounds and synthesizing them for further study.

properties

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-24-18(12-15-8-5-4-6-9-15)22-23-20(24)27-14-19(25)21-16-10-7-11-17(13-16)26-2/h4-11,13H,3,12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUAQXRYTPLYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.